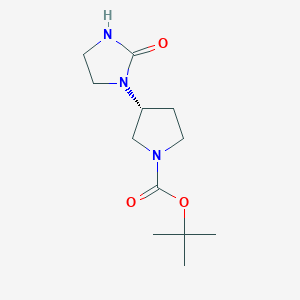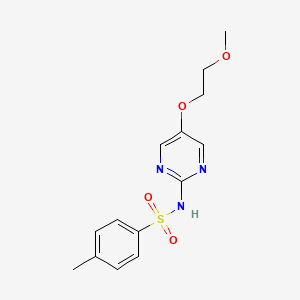
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is known for its role as a hypoglycemic agent used in the treatment of diabetes mellitus. The compound is characterized by its pyrimidine ring substituted at position 5 by a 2-methoxyethoxy group and a benzenesulfonamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide involves several steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting methoxyethoxyacetaldehyde-di-methoxyethylacetal with phosphorus pentachloride under controlled temperature conditions.
Condensation Reaction: The resulting intermediate is then subjected to a condensation reaction with dimethylformamide, followed by the addition of methanol and caustic soda to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction steps but optimized for higher yields and purity. The process includes careful control of reaction temperatures, use of high-purity reagents, and efficient purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as a hypoglycemic agent in the treatment of diabetes mellitus.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing membrane depolarization. This depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, leading to the secretion of insulin .
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(2-Methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide: Lacks the 4-methyl group on the benzene ring.
Uniqueness
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a hypoglycemic agent makes it particularly valuable in medical research and pharmaceutical development.
属性
CAS 编号 |
5501-44-0 |
|---|---|
分子式 |
C14H17N3O4S |
分子量 |
323.37 g/mol |
IUPAC 名称 |
N-[5-(2-methoxyethoxy)pyrimidin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H17N3O4S/c1-11-3-5-13(6-4-11)22(18,19)17-14-15-9-12(10-16-14)21-8-7-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,15,16,17) |
InChI 键 |
UGEIIMTYIJPYNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


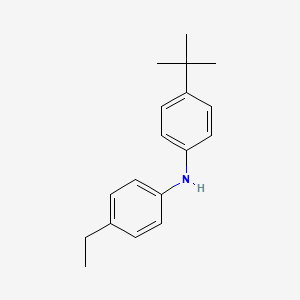
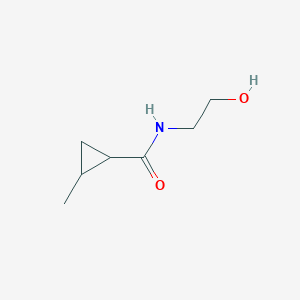

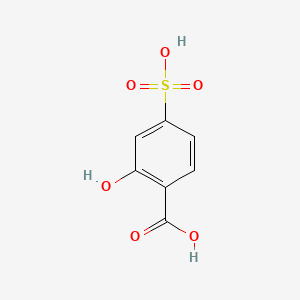

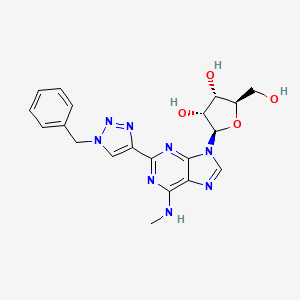
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)



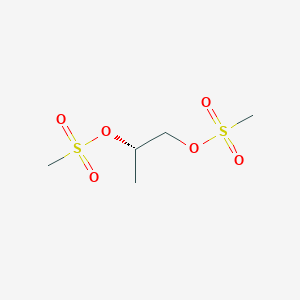
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
